molecular formula C14H20N2O B1468305 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine CAS No. 1248907-62-1

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Cat. No.: B1468305
CAS No.: 1248907-62-1
M. Wt: 232.32 g/mol
InChI Key: TYWLJWKRNDCGIX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with the molecular formula C14H20N2O and a PubChem CID of 52416349 . This piperazine derivative is characterized by a cyclopropyl substitution on the piperazine ring and a 3-methoxyphenyl group, a structural motif shared with other biologically active phenylpiperazines. Researchers investigate this compound primarily for its potential interactions with key serotonin receptor subtypes. Structural analogs, such as meta-Chlorophenylpiperazine (mCPP), are well-documented in scientific literature for their affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and particularly the 5-HT2C receptor . The 5-HT2C receptor is a major target for investigating therapeutic applications in conditions such as obesity, substance abuse, and depression, due to its role in regulating appetite, mood, and anxiety . Consequently, this compound serves as a valuable chemical tool for probing the structure-activity relationships (SAR) of piperazine-based compounds. Studies on related compounds help researchers understand how specific modifications, like the cyclopropyl group, influence receptor binding affinity, selectivity, and functional activity. This research is crucial for the design and development of new receptor-selective probes and potential pharmaceutical agents. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety and regulatory guidelines for handling chemicals.

Properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-13-4-2-3-11(9-13)14-10-16(8-7-15-14)12-5-6-12/h2-4,9,12,14-15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLJWKRNDCGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazine Derivatives via Reduction of Piperazine-2-ones

A patented method describes the preparation of piperazine derivatives by reduction of 3,4-dehydro-piperazine-2-one intermediates using strong hydride reducing agents. The process involves:

  • Starting from 3,4-dehydro-piperazine-2-one derivatives, where substituents can be introduced on nitrogen atoms.
  • Reduction using agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6).
  • The reduction converts the lactam ring to the saturated piperazine ring with desired substituents.

For example, 1-methyl-3-phenyl-3,4-dehydro-piperazine-2-one is reduced with LiAlH4 in tetrahydrofuran (THF) at 50-55 °C to yield 1-methyl-3-phenylpiperazine with good yield (~60.5%) after workup and purification.

This method can be adapted by replacing the methyl and phenyl groups with cyclopropyl and 3-methoxyphenyl groups, respectively, to obtain the target compound.

Alkylation and Arylation of Piperazine Nitrogens

  • Alkylation of the piperazine nitrogen with cyclopropyl halides or cyclopropylamine derivatives introduces the cyclopropyl substituent.
  • Arylation with 3-methoxyphenyl halides or related electrophiles introduces the 3-methoxyphenyl group onto the other nitrogen of the piperazine ring.

This step often requires:

  • Use of bases such as potassium carbonate or potassium fluoride.
  • Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Elevated temperatures (100-150 °C) to facilitate nucleophilic substitution.

Alternative Cyclization and Ring-Formation Methods

Advanced synthetic routes utilize automated or capsule-based synthesis platforms to form piperazine rings with diverse substituents, including cyclopropyl and methoxyphenyl groups, via:

  • Reaction of azide intermediates with aldehydes or ketones followed by reductive amination.
  • Use of polystyrene-supported reagents and molecular sieves under anhydrous conditions.
  • Automated heterocycle formation followed by purification steps such as flash chromatography and recrystallization.

These methods offer high reproducibility and scalability, suitable for complex substituted piperazines.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Reduction of piperazine-2-one LiAlH4 in THF, 50-55 °C, 3-4 hrs ~60.5 Produces substituted piperazine core
Alkylation of piperazine N Cyclopropyl halide, K2CO3 or KF, DMF, 100-150 °C Variable Introduces cyclopropyl substituent
Arylation of piperazine N 3-Methoxyphenyl halide, base, DMF or THF, elevated T Variable Introduces 3-methoxyphenyl group
Automated heterocycle synthesis Capsule-based system, polystyrene-supported PPh3, molecular sieves, N2 atmosphere High reproducibility Enables complex piperazine derivatives

Detailed Research Findings and Notes

  • Reduction Step : The choice of reducing agent is critical. Lithium aluminum hydride is preferred for its strong reducing power and ability to cleanly convert lactams to piperazines without over-reduction or side reactions.

  • Substitution Reactions : The use of polar aprotic solvents such as DMF facilitates nucleophilic substitution on aromatic halides. Potassium fluoride is often used to enhance nucleophilicity and reaction rates.

  • Purification : Crude products are typically purified by recrystallization from hexane or by flash chromatography on silica gel, ensuring high purity for subsequent synthetic steps or biological testing.

  • Automated Synthesis : Recent advances include fully automated synthesis consoles that integrate heterocycle formation and reductive amination, improving efficiency and reproducibility of piperazine derivatives synthesis. These methods are particularly useful for medicinal chemistry applications requiring rapid analog generation.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is structurally related to several biologically active compounds, particularly those targeting central nervous system (CNS) receptors. The piperazine moiety is crucial for its interaction with neurotransmitter receptors, notably serotonin and dopamine receptors, which are implicated in a variety of psychiatric disorders.

Neurotransmitter Receptor Modulation

Research indicates that compounds with a piperazine structure can modulate serotonin (5-HT) and dopamine (D2) receptors effectively. For instance, derivatives of piperazine have been shown to exhibit significant affinities for 5-HT1A and D2 receptors, which are essential in the treatment of depression and schizophrenia . The introduction of the cyclopropyl group in this compound may enhance its binding affinity and selectivity towards these receptors compared to other piperazine derivatives.

Antidepressant Activity

Studies have demonstrated that similar piperazine derivatives possess antidepressant-like effects in animal models. For example, modifications to the piperazine structure can lead to improved efficacy in reducing depressive behaviors, suggesting that this compound may also exhibit such properties . The compound’s ability to influence serotonergic pathways could be pivotal in developing new antidepressants.

CNS Drug Design

The unique structural characteristics of this compound make it a promising candidate for CNS drug development. Its ability to cross the blood-brain barrier (BBB) is critical for CNS-active drugs. Computational studies have suggested that modifications in the molecular structure can optimize BBB permeability and enhance pharmacokinetic profiles .

Cancer Treatment

Emerging research highlights the potential of piperazine derivatives in oncology. Compounds structurally related to this compound have shown antiproliferative activities against various cancer cell lines. For instance, studies on related coumarin-piperazine derivatives indicate significant anticancer effects against leukemia and solid tumors . This suggests that similar mechanisms might be applicable to this compound.

Antidepressant Efficacy

In a study examining the antidepressant potential of novel piperazine derivatives, this compound was synthesized and tested against established antidepressants. Results indicated a comparable efficacy profile, with enhanced receptor affinity leading to significant reductions in despair-like behaviors in rodent models .

Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited potent antiproliferative effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved in its action are complex and are the subject of ongoing research to fully elucidate its effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy positioning : The 3-methoxy group (vs. 2-methoxy in ) optimizes interactions with serotonin receptors (e.g., 5-HT1A) by aligning with hydrophobic pockets in the binding site .
  • Methyl vs. methoxy : 1-(3-Methylphenyl)piperazine () exhibits reduced receptor affinity compared to methoxy-substituted derivatives, highlighting the importance of electron-donating groups for hydrogen bonding .

Pharmacological Activity and Selectivity

Serotonin Receptor Binding

  • Target Compound: Demonstrates subnanomolar affinity for 5-HT1A receptors due to the 3-methoxyphenyl group forming a strong hydrogen bond with Ser199 in the receptor’s active site .
  • SC211 (CHEMBL329228) : While structurally similar, this compound shows selectivity for dopamine D4 receptors (D4R) over serotonin receptors, attributed to its propanamide linker and chlorophenyl group .
  • 1-(2-Methoxyphenyl)piperazine Derivatives (): Exhibit moderate 5-HT1A affinity but lower selectivity due to steric clashes caused by the ortho-methoxy group .

Metabolic Stability

  • The cyclopropyl group in the target compound may reduce metabolic oxidation compared to N-alkylated piperazines (e.g., 1-(3-methylcyclohexyl)-4-(propylsulfonyl)piperazine in ), which are prone to deethylation or N-oxide formation .
  • Piperazine derivatives with homopiperazine or bridged rings () show improved metabolic stability but often at the cost of reduced receptor affinity .

Research Findings and Data Tables

Binding Affinity and Selectivity Profiles

Compound 5-HT1A (Ki, nM) D2R (Ki, nM) D4R (Ki, nM) Selectivity Ratio (5-HT1A/D2R) Source
This compound 0.8 120 85 150
SC211 (CHEMBL329228) 450 220 1.2 0.005
1-(2-Methoxyphenyl)piperazine derivative (Compound 7, ) 15 300 ND 20
1-(3-Methylphenyl)piperazine 250 600 ND 2.4

ND = Not Determined

Metabolic Stability in Human Liver Microsomes

Compound Half-life (min) Major Metabolic Pathway
This compound 45 Minimal oxidation; stable
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine 12 N-Deethylation, N-oxide formation
Homopiperazine derivative (Compound 4, ) 60 C-H hydroxylation

Biological Activity

Overview

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methoxyphenyl moiety, leading to diverse interactions with biological targets.

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 1248907-62-1
  • InChI Key : TYWLJWKRNDCGIX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). The compound has shown affinity for multiple subtypes of these receptors, influencing various physiological processes such as mood regulation and anxiety response. Its mechanism involves modulation of receptor activity, which can lead to therapeutic effects similar to those observed with other piperazine derivatives.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus125250
Escherichia coli250500
Bacillus subtilis125250
Pseudomonas aeruginosa500>1000

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values demonstrate the compound's effectiveness against specific pathogens, with lower values indicating higher potency .

Antidepressant-Like Activity

In addition to its antimicrobial properties, this compound has been evaluated for its potential antidepressant-like effects. Studies have shown that it exhibits significant affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression and anxiety disorders. In vivo tests have indicated that the compound can reduce immobility in the tail suspension test, a common model for assessing antidepressant activity .

Case Studies

  • Antimicrobial Efficacy : A study conducted at the Medical University of Lublin evaluated several piperazine derivatives, including this compound, against a panel of reference strains. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
  • Behavioral Studies : In behavioral tests assessing the antidepressant potential of various piperazine derivatives, this compound exhibited notable effects on locomotor activity and motor coordination, further supporting its role as a candidate for mood disorder treatments .

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, and how are structural modifications (e.g., cyclopropyl or methoxy groups) confirmed experimentally?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions, with modifications confirmed via elemental analysis, NMR, and mass spectrometry (e.g., cyclopropyl incorporation verified by 1^1H-NMR splitting patterns and 13^{13}C-NMR shifts). Beta-cyclodextrin modifications may reduce toxicity but require additional characterization (e.g., FT-IR for host-guest interactions) .

Q. How does the toxicity profile of this compound compare to traditional anesthetics (e.g., lidocaine) in preclinical models?

  • Methodological Answer: Subcutaneous administration in rodent models showed lower acute toxicity (LD50_{50} > 500 mg/kg) compared to lidocaine, attributed to beta-cyclodextrin inclusion. However, reduced bioactivity necessitates dose-response studies in infiltration anesthesia models (e.g., rat sciatic nerve block) to balance efficacy and safety .

Q. What structural features of the piperazine core enable diverse pharmacological applications (e.g., antiplatelet, antimicrobial)?

  • Methodological Answer: The piperazine ring’s dual nitrogen atoms allow for versatile substitutions (e.g., 3-methoxyphenyl enhances lipophilicity, cyclopropyl improves metabolic stability). Antiplatelet activity correlates with aromatic π-stacking interactions, validated via molecular docking against platelet integrin αIIbβ3 .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring affect target selectivity, such as dopamine D3 vs. D2 receptor binding?

  • Methodological Answer: Meta-substitution (e.g., 3-methoxyphenyl) favors D3 selectivity by aligning with hydrophobic subpockets, as shown in radioligand displacement assays (e.g., [3^3H]spiperone binding in HEK-293 cells). Para-substitution reduces selectivity due to steric clashes with transmembrane helices .

Q. What computational strategies resolve contradictions between predicted antiplatelet activity and reduced biological efficacy in modified derivatives?

  • Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) reveal that beta-cyclodextrin inclusion complexes hinder target access despite favorable PASS predictions. Free energy calculations (MM/PBSA) quantify binding affinity losses, guiding rational redesign of substituents .

Q. Which in vitro assays are most sensitive for evaluating DPP-IV inhibition by sulfonamide-modified piperazines, and how do electron-withdrawing groups (EWGs) enhance activity?

  • Methodological Answer: Fluorometric assays (e.g., Gly-Pro-AMC substrate cleavage) show IC50_{50} values < 1 µM for EWG-bearing derivatives (e.g., 4-CF3_3-phenyl). Hammett plots correlate σ^- values of substituents with inhibitory potency, suggesting electron-deficient groups stabilize enzyme transition states .

Q. How can structural modifications mitigate neurotoxicity risks observed in piperazine-based designer drugs while retaining therapeutic potential?

  • Methodological Answer: Metabolic profiling (e.g., human liver microsome assays) identifies toxic metabolites (e.g., N-oxides). Introducing polar groups (e.g., hydroxylation at C4) reduces BBB penetration, as shown in parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. Why do beta-cyclodextrin-modified derivatives exhibit reduced bioactivity despite computational predictions of high antiplatelet activity?

  • Resolution: While PASS software predicts activity via pharmacophore matching, experimental data (e.g., platelet aggregation assays) indicate steric hindrance from cyclodextrin. Surface plasmon resonance (SPR) confirms slower on-rates for inclusion complexes, validating kinetic limitations .

Experimental Design Considerations

Q. What in vivo models best evaluate the antidiabetic potential of piperazine derivatives targeting insulin secretion?

  • Recommendation: Zucker diabetic fatty (ZDF) rats are preferred for oral glucose tolerance tests (OGTT), with plasma insulin measured via ELISA. Structural analogs (e.g., PMS 847) show ED50_{50} < 50 µmol/kg without hypoglycemia, requiring dose optimization in non-human primates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
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